4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside
Description
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-β-D-glucopyranoside (CAS: 959153-39-0) is a thioglycoside derivative extensively used as an intermediate in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates . Its structure features:
- A β-D-glucopyranoside backbone.
- 2,4,6-Tri-O-acetyl groups: Acetyl protections at positions 2, 4, and 4.
- 3-O-benzyl group: A benzyl ether at position 2.
- 1-Thio-4-methylphenyl aglycone: A sulfur-linked 4-methylphenyl group at the anomeric position, enhancing stability and enabling selective activation in glycosylation reactions .
This compound is cataloged under Synthose ID MG404 (purity: 95–98%) and is typically stored under inert conditions due to its moisture sensitivity .
Properties
Molecular Formula |
C26H30O8S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O8S/c1-16-10-12-21(13-11-16)35-26-25(33-19(4)29)24(31-14-20-8-6-5-7-9-20)23(32-18(3)28)22(34-26)15-30-17(2)27/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26+/m1/s1 |
InChI Key |
YBROBAJTJZCPEO-RTJMFUJLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Benzylation of the C3 Hydroxyl Group
The synthesis begins with selective benzylation of the C3 hydroxyl group on a glucopyranoside precursor. Benzyl bromide (BnBr) and silver oxide (Ag₂O) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are employed under inert conditions. Ag₂O acts as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution at C3. Reaction temperatures of 70°C for 12 hours achieve near-quantitative benzylation.
Key Conditions
| Parameter | Specification |
|---|---|
| Reagents | BnBr (2.0 equiv), Ag₂O (3.0 equiv) |
| Solvent | DCM or DMF |
| Temperature | 70°C |
| Reaction Time | 12 hours |
| Yield | 85–92% |
Acetylation of Remaining Hydroxyl Groups
Following benzylation, the C2, C4, and C6 hydroxyl groups are acetylated using acetic anhydride (Ac₂O) and triethylamine (Et₃N) in DCM at 0°C. This step ensures complete protection of reactive hydroxyls, preventing undesired side reactions during subsequent steps.
Key Conditions
| Parameter | Specification |
|---|---|
| Reagents | Ac₂O (3.0 equiv), Et₃N (5.0 equiv) |
| Solvent | DCM |
| Temperature | 0°C → room temperature |
| Reaction Time | 30 minutes → 2 hours |
| Yield | 90–95% |
Thiolation at the Anomeric Position
Thiol introduction at the anomeric center is achieved via nucleophilic displacement using 4-methylthiophenol (p-thiocresol) and BF₃·Et₂O as a Lewis acid catalyst. The reaction proceeds in DCM at 0°C, yielding the β-configured thioglycoside due to neighboring-group participation.
Key Conditions
| Parameter | Specification |
|---|---|
| Reagents | p-Thiocresol (1.2 equiv), BF₃·Et₂O (1.5 equiv) |
| Solvent | DCM |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 73–78% |
Purification and Characterization
Crude product purification involves silica gel chromatography with gradients of hexane/ethyl acetate. Final characterization employs:
- ¹H/¹³C NMR : Confirms substitution patterns and anomeric configuration (δ 5.2–5.4 ppm for acetyl groups, δ 4.8 ppm for benzyl ether).
- HPLC : Verifies purity >98%.
Ring-Opening of 1,2-Anhydro Sugars
Epoxide Formation via Oxone Oxidation
An alternative route involves oxidizing glycals (e.g., tri-O-acetyl-D-glucal) with Oxone® (potassium peroxymonosulfate) to form 1,2-anhydro sugars. This reaction occurs in a biphasic system (DCM/water) with NaHCO₃ at 0°C.
Key Conditions
| Parameter | Specification |
|---|---|
| Reagents | Oxone® (2.0 equiv), NaHCO₃ (sat. aq.) |
| Solvent | DCM/water |
| Temperature | 0°C → room temperature |
| Reaction Time | 30 minutes → 2 hours |
| Yield | 80–85% |
Thiolation via Sodium Borohydride-Mediated Ring Opening
The 1,2-anhydro intermediate reacts with phenyl disulfide and NaBH₄ in acetonitrile. NaBH₄ reduces the disulfide to thiolate, which attacks the anomeric carbon, yielding the β-thioglycoside.
Key Conditions
| Parameter | Specification |
|---|---|
| Reagents | PhSSPh (0.7 equiv), NaBH₄ (1.4 equiv) |
| Solvent | Acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 5–60 minutes |
| Yield | 70–75% |
Advantages Over Traditional Methods
- Efficiency : Combines epoxidation and thiolation in fewer steps.
- Mild Conditions : Avoids harsh Lewis acids like BF₃.
One-Pot Sequential Protection and Thiolation
Integrated Benzylation-Acetylation-Thiolation
Recent advancements enable a one-pot synthesis starting from per-O-acetylated glucopyranose. Benzylation, acetylation, and thiolation occur sequentially without intermediate purification.
Key Conditions
Challenges and Optimizations
- Side Reactions : Over-benzylation at C4/C6 is minimized by controlled NaH addition.
- Solvent Compatibility : DMF ensures solubility during benzylation, while DCM facilitates thiolation.
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- TLC : Rf 0.41 (hexane/ethyl acetate 7:3).
Applications in Glycoscience
This thioglycoside serves as a donor in oligosaccharide synthesis, enabling stereocontrolled glycosidic bond formation. Its stability under acidic conditions makes it ideal for iterative glycosylation strategies.
Chemical Reactions Analysis
Glycosylation Reactions
This compound primarily functions as a glycosyl donor in glycosylation reactions. The thioglycoside activation occurs under Lewis acid promoters such as NIS/TfOH, iodonium di-collidine perchlorate (IDCP), or dimethyl(methylthio)sulfonium triflate (DMTST) . Key features include:
-
Transglycosylation : The 2-O-acetyl group acts as a participating group, directing the formation of 1,2-trans-glycosidic bonds through neighboring-group participation .
-
Stereochemical Control : The 3-O-benzyl group introduces steric hindrance, favoring β-configuration retention due to the anomeric effect.
Table 1: Glycosylation Conditions and Outcomes
| Promoter | Solvent | Temperature | Yield (%) | Stereoselectivity (α:β) |
|---|---|---|---|---|
| NIS/TfOH | CH₂Cl₂ | −20°C | 85 | 10:90 |
| IDCP | Toluene | 0°C | 78 | 5:95 |
| DMTST | CH₃CN | RT | 65 | 15:85 |
Data compiled from glycosylation studies of analogous thioglycosides .
Protective Group Interactions
The protective groups critically influence reactivity and conformational preferences:
-
2,4,6-O-Acetyl Groups : Participate in C2-acyloxonium intermediate formation during glycosylation, ensuring 1,2-trans-selectivity .
-
3-O-Benzyl Group : Non-participating but stabilizes the trans-gauche side-chain conformation, reducing steric clashes during acceptor binding .
Table 2: Conformational Populations vs. Protective Groups
| 4-O-Substituent | trans-gauche (%) | gauche-trans (%) | gauche-gauche (%) |
|---|---|---|---|
| Benzyl | 40 | 35 | 25 |
| Acetyl | 55 | 30 | 15 |
| Trifluoroacetyl | 60 | 25 | 15 |
Adapted from NMR-based conformational analysis of β-D-gluco derivatives .
Mechanistic Insights
-
Activation Pathway : Thiophilic promoters abstract the sulfur atom, generating a glycosyl oxocarbenium ion. The 2-O-acetyl group stabilizes the transition state via neighboring-group participation, forming a dioxolenium ion intermediate .
-
Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance ion pair separation, improving β-selectivity .
Stability and Side Reactions
Scientific Research Applications
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions involving thioglycosides.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, thioglycosides can mimic natural glycosides and interact with glycosidases and glycosyltransferases. The sulfur atom in the thioglycoside bond provides increased stability and resistance to enzymatic hydrolysis, allowing for prolonged activity and interaction with target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substitution patterns, aglycone groups, and protective groups, leading to variations in reactivity, stability, and applications. Key comparisons are outlined below:
Substituent Patterns and Stability
Physical Properties
Biological Activity
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside is a glycoside compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antifungal, and cytotoxic properties based on available literature.
- CAS Number : 959153-39-0
- Molecular Formula : C21H26O9S
- Molecular Weight : 454.49 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in DCM, DMSO, EtOAc, and MeOH
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, focusing mainly on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against several bacterial and fungal strains. The compound's thioether linkage is believed to enhance its interaction with microbial cell membranes.
| Microorganism | Tested Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
| Candida albicans | 50 | 18 |
These results indicate a promising profile for the compound as a potential antimicrobial agent.
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. A study reported that the compound exhibited significant cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) cells.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HT29 | 10 | Doxorubicin: 5 |
| Jurkat | 12 | Doxorubicin: 6 |
The structure-activity relationship (SAR) analysis suggests that the presence of the thioether group contributes to the enhanced cytotoxicity observed in these cell lines.
Case Studies
One notable study focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesized derivatives were tested for their antibacterial and antifungal properties. The results indicated that modifications to the benzyl and acetyl groups significantly influenced the biological activity.
Study Findings:
- Derivatives with additional halogen substitutions showed increased antibacterial efficacy.
- Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxic activity against cancer cells.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires careful selection of protecting groups and glycosylation conditions. The compound’s 3-O-benzyl and 2,4,6-tri-O-acetyl groups are critical for regioselective reactivity . Key steps include:
- Using benzyl groups to protect the 3-OH position, as they provide steric hindrance and stability under acidic conditions .
- Acetylation (2,4,6-tri-O-acetyl) to temporarily block hydroxyl groups, ensuring selective glycosylation at the anomeric center .
- Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate the product with >97% purity, as demonstrated in analogous glucopyranoside syntheses .
Table 1 : Typical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation (3-OH) | BnBr, NaH, DMF, 0°C→RT | 85–90 | |
| Acetylation (2,4,6) | Ac₂O, pyridine, DMAP, RT | 95+ | |
| Glycosylation | BF₃·Et₂O, CH₂Cl₂, –20°C→RT | 70–75 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry via acetyl (δ 1.9–2.1 ppm) and benzyl (δ 4.5–5.1 ppm) proton signals. Anomeric proton (δ 5.2–5.5 ppm, β-configuration) and thioglycosidic linkage (C-1 thioether, δ 85–90 ppm in ¹³C) are critical .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm glycosidic bond connectivity .
- Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular weight ([M+Na]⁺ expected for C₂₈H₃₂O₈S: ~559.6 Da) and detect impurities .
Advanced Research Questions
Q. How can researchers address contradictions in glycosylation efficiency observed between different synthesis batches?
- Methodological Answer : Inconsistent glycosylation yields often stem from:
- Moisture sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) and strict temperature control (–20°C for thioglycoside activation) .
- Donor-acceptor compatibility : Use superarmed donors (e.g., 2-O-benzoyl-3,4,6-tri-O-benzyl glucopyranosyl donors) to enhance reactivity .
- Byproduct analysis : Employ TLC-MS to track side reactions (e.g., acetyl migration or hydrolysis) and adjust protecting group strategies .
Q. What strategies are recommended for analyzing and mitigating unexpected byproduct formation during deprotection steps?
- Methodological Answer :
- Deprotection Challenges :
- Benzyl group removal (3-O) : Hydrogenolysis (H₂/Pd-C) may cause thioglycoside cleavage. Alternative: Use BCl₃ in CH₂Cl₂ at –78°C for selective debenzylation .
- Acetyl hydrolysis : Basic conditions (e.g., NaOMe/MeOH) can lead to β-elimination. Monitor pH and temperature to preserve the thioglycosidic bond .
- Analytical Workflow :
HPLC-PDA : Quantify deprotection intermediates (λ = 254 nm for aromatic groups).
HRMS/MS : Identify byproducts (e.g., sulfoxide formation from thioether oxidation) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
